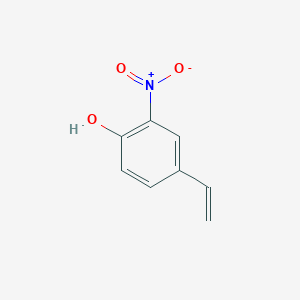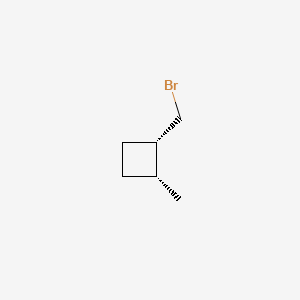
2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one: is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the reaction of 4-methoxy-2-methylbenzaldehyde with difluoromethyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further fluorination to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals, making it a valuable component in drug design.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The fluorine atoms can improve the pharmacokinetic properties of drugs, leading to better efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The methoxy and methyl groups contribute to the compound’s lipophilicity, facilitating its passage through cell membranes. The overall effect is a combination of improved stability, bioavailability, and target specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-4-methylphenyl)ethan-1-one: Similar structure but lacks the fluorine atoms.
2,2-Difluoro-1-(4-(methoxymethyl)-2-methylphenyl)ethanone: Similar structure with an additional methoxymethyl group.
Uniqueness
The presence of two fluorine atoms in 2,2-Difluoro-1-(4-methoxy-2-methylphenyl)ethan-1-one distinguishes it from similar compounds
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-methoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C10H10F2O2/c1-6-5-7(14-2)3-4-8(6)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
XXWFLBJNAQZXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)

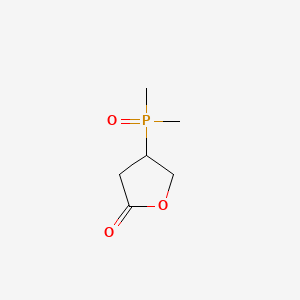
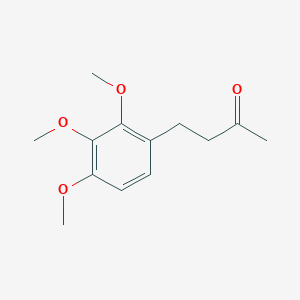
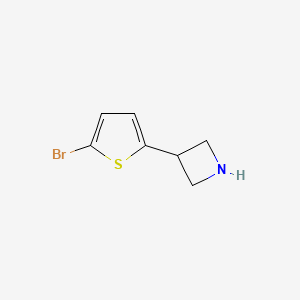
![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)
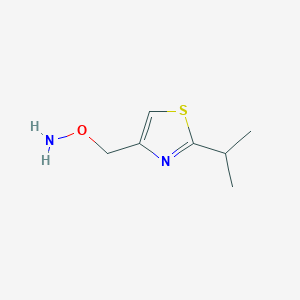

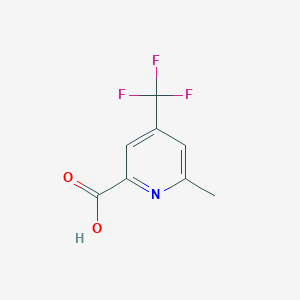
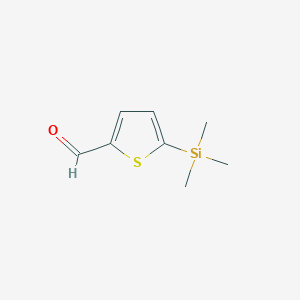
![4-Methyl-2-[(methylamino)methyl]phenol](/img/structure/B13593415.png)
